![molecular formula C14H13ClN2O2 B7510690 N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit promising activity in various biochemical and physiological assays.
作用机制
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to act as an antagonist of the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the brain, which is involved in cognitive function. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant activity, which may have potential therapeutic applications.
实验室实验的优点和局限性
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit high purity and yield. This compound has also been shown to exhibit activity against various biological targets, making it a useful tool for investigating the mechanisms of various biological processes.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to exhibit some toxicity in animal models, which may limit its potential therapeutic applications. Additionally, further studies are needed to fully understand the long-term effects of this compound on biological systems.
未来方向
There are several future directions for the study of N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide. One potential area of research is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. This compound has been shown to increase the level of acetylcholine in the brain, which may have potential therapeutic applications in cognitive disorders.
Another potential area of research is the investigation of the anti-inflammatory and anti-oxidant activity of this compound. These properties may have potential therapeutic applications in various inflammatory disorders, such as arthritis.
Overall, this compound is a promising compound for scientific research. Its potential therapeutic applications and mechanisms of action make it a useful tool for investigating various biological processes. Further studies are needed to fully understand the potential of this compound in scientific research.
合成方法
The synthesis of N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves the reaction of 2-chlorobenzylamine with 2-acetylpyridine in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
科学研究应用
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been studied extensively for its potential application in scientific research. It has been shown to exhibit activity against various biological targets, including enzymes and receptors. This compound has been used in cell-based assays, biochemical assays, and animal models to investigate its potential therapeutic applications.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-7-6-10(8-13(17)18)14(19)16-9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLQOMHVTUCBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
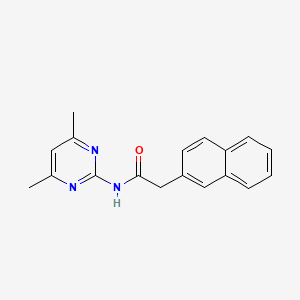
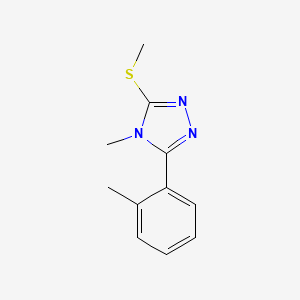
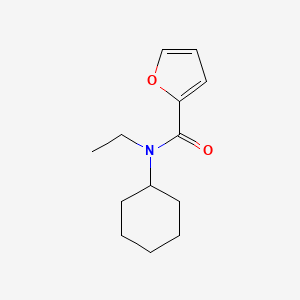
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
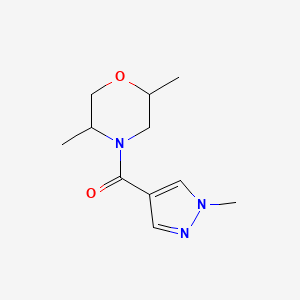
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)

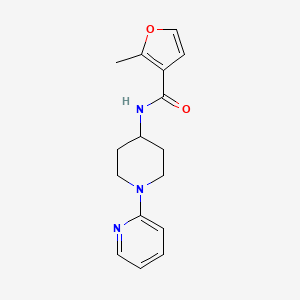
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

